molecular formula C28H38O19 B133409 [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 6920-00-9

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

Cat. No. B133409
CAS RN: 6920-00-9
M. Wt: 678.6 g/mol
InChI Key: WOTQVEKSRLZRSX-WBFYAMQWSA-N
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Description

The compound of interest, [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, is a complex molecule that appears to be a derivative of a carbohydrate structure, given the presence of multiple acetoxy groups and the stereochemical notation suggesting multiple chiral centers. This compound is not directly mentioned in the provided papers, but the synthesis and analysis techniques described in these papers could be relevant to its study.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including the use of catalysts and various reagents. For instance, the synthesis of purine derivatives as described in paper does not require metal catalysts or ligands, suggesting that similar catalyst-free approaches might be applicable to the synthesis of the compound . Additionally, the three-component synthesis approach mentioned in paper could potentially be adapted for the synthesis of complex carbohydrate derivatives. The stereoselective route starting from D-glucose and ethyl acetoacetate in paper is particularly relevant, as it suggests a method for introducing acetoacetate moieties into a sugar backbone, which is a feature of the target compound.

Molecular Structure Analysis

The molecular structure of complex organic compounds can be elucidated using various spectroscopic techniques. For example, the combined experimental studies (XRD, FT-IR, UV-VIS, and NMR) and theoretical (NBO, NLO, local & global chemical activity) studies described in paper provide a comprehensive approach to understanding the molecular structure. These techniques could be applied to determine the structure of the compound , including its stereochemistry and the position of its acetyl groups.

Chemical Reactions Analysis

The reactivity of a molecule can be influenced by its functional groups and overall structure. The reactions described in papers and involve the transformation of acetoacetate derivatives, which could be relevant to the chemical behavior of the target compound. The reactions of 3-(1-arylhydrazono-L-threo-2,3,4-trihydroxybutyl)-1-methyl-2-quinoxalinones in paper and the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate in paper demonstrate complex transformations that could inform the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. The selective acetylation studies in paper could provide insights into the reactivity of the hydroxyl groups in the target compound, which is important for understanding its chemical properties. The antimicrobial activity study in paper suggests that the compound could have biological activity, which would be an important aspect of its chemical properties to investigate.

Scientific Research Applications

Analytical Methods for Antidiabetic Drugs

Empagliflozin, chemically related to the compound , has been analyzed using sophisticated techniques for its determination in pharmaceutical products. Different analytical methods, including spectrophotometry, Ultra-high Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and methods for estimation in human plasma, have been reported. These methods demonstrate high accuracy, reliability, economical application, good precision, robustness, and reproducibility, crucial for an ideal analytical method (Danao, 2021).

Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives

Isoxazolone derivatives, important for their significant biological and medicinal properties, serve as intermediates for synthesizing various heterocycles. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, using a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, under different catalysts and conditions, has been highlighted. This synthesis utilizes environmentally friendly procedures, making it significant in green chemistry (Laroum et al., 2019).

Biodiesel Production via Interesterification

The interesterification of different feedstocks with methyl acetate for glycerol-free biodiesel production has been reviewed. This method, avoiding excess waste glycerol, enhances sustainability and environmental friendliness. The by-product triacetin has shown excellent qualities as a fuel additive, offering cleaner and more sustainable biodiesel production (Esan et al., 2021).

Chemical Communication in Honeybees

Chemical communication in honeybees, mediated through pheromones, is critical for maintaining the integrity and function of the swarm. This communication involves releaser pheromones causing rapid behavioral changes and primer pheromones with long-term effects on physiology and behavior. The queen retinue pheromone (QRP) and its components, alarm pheromones, and the pheromones from the Nasanov gland play essential roles in the complex social organization of honeybees (Trhlin & Rajchard, 2018).

Methoxyacetate's Embryo- and Testicular-toxicities

Methoxyacetate's teratogenic and testicular toxicities, mediated through histone deacetylase inhibition, p21 activation, and association with the lactate-carrying monocarboxylate transporter, suggest a mutual adverse-outcome pathway. The relationship of one-carbon transferring folate/S-adenosyl methionine cycle with testicular metabolisms of sarcosine and creatine also plays a role in these toxicities (Yamazoe et al., 2015).

Synthesis of (S)-Clopidogrel

(S)-clopidogrel, an antithrombotic and antiplatelet drug, has seen increased demand, leading to various facile synthetic approaches. The review discusses the pros and cons of each synthetic methodology, providing beneficial insights for further developments in synthetic methodologies for (S)-clopidogrel (Saeed et al., 2017).

Safety And Hazards

This involves identifying any hazards associated with the compound, such as toxicity, flammability, or environmental impact. It may also include safety precautions for handling and disposal.


Future Directions

This involves discussing potential future research or applications of the compound, based on its properties and behavior.


I hope this general guide is helpful. For a specific compound, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available in all of these areas. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTQVEKSRLZRSX-WBFYAMQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466014
Record name 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

CAS RN

6920-00-9
Record name 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
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[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
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[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Reactant of Route 4
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[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Reactant of Route 5
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[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Reactant of Route 6
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[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

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